molecular formula C25H26ClN3O B2684138 1-(4-chlorophenyl)-3-[(E)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]urea CAS No. 400083-53-6

1-(4-chlorophenyl)-3-[(E)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]urea

Cat. No. B2684138
CAS RN: 400083-53-6
M. Wt: 419.95
InChI Key: YMEABMHHAOQRPY-WEMUOSSPSA-N
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Description

1-(4-chlorophenyl)-3-[(E)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]urea, also known as SPI-1005, is a novel small molecule that has been investigated for its potential therapeutic applications. This compound has shown promising results in preclinical studies for various diseases, including hearing loss, neuroinflammation, and respiratory diseases.

Scientific Research Applications

Synthesis and Chemical Properties

Adamantane derivatives are notable for their unique structural features, leading to a wide range of chemical reactivities and applications. For instance, the synthesis of 1,3-disubstituted ureas with adamantane components has been explored to understand their chemical properties and potential applications in various fields. These studies involve the preparation of adamantane-based compounds and their reactions with different reagents to produce novel molecules with potential utility in material science and medicinal chemistry. The work by Burmistrov et al. (2020) provides insights into the synthesis of 1,3-disubstituted ureas containing fluorine and/or chlorine substituents, highlighting the reactivity of adamantane derivatives in forming new chemical bonds and structures (Burmistrov et al., 2020).

properties

IUPAC Name

1-(4-chlorophenyl)-3-[(E)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O/c26-19-5-7-20(8-6-19)27-24(30)29-28-23-14-25(22-4-2-1-3-21(22)23)17-10-15-9-16(12-17)13-18(25)11-15/h1-8,15-18H,9-14H2,(H2,27,29,30)/b28-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEABMHHAOQRPY-WEMUOSSPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C34CC(=NNC(=O)NC5=CC=C(C=C5)Cl)C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)C34C/C(=N\NC(=O)NC5=CC=C(C=C5)Cl)/C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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